molecular formula C12H13ClO4 B3089350 Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate CAS No. 1192136-17-6

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B3089350
CAS No.: 1192136-17-6
M. Wt: 256.68 g/mol
InChI Key: AFDHPHZKKJYLPL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenylpropanoic acid and is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, as well as an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Products depend on the nucleophile used, such as 3-(3-methoxy-4-methoxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro and methoxy substituents on the phenyl ring may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(3-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHPHZKKJYLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680516
Record name Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192136-17-6
Record name Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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